Piperonylic acid piperonyl ester

Description

Nomenclature and Chemical Structure within the Benzodioxole Ester Class

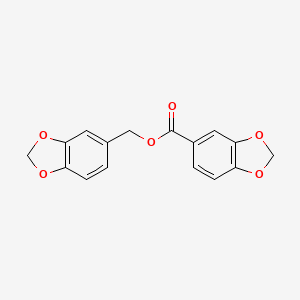

Piperonylic acid piperonyl ester belongs to the benzodioxole class of compounds, which are characterized by a methylenedioxy group (-O-CH₂-O-) attached to a benzene (B151609) ring. ontosight.aiwikipedia.org This specific molecule is an ester formed from piperonylic acid and piperonyl alcohol.

The systematic IUPAC name for this compound is 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate (B262468). nih.gov The nomenclature for esters designates the alkyl group from the alcohol component first, followed by the name of the carboxylate component derived from the carboxylic acid, with the "-oic acid" suffix changed to "-oate". libretexts.org In this case, the "piperonyl" part from piperonyl alcohol becomes the "1,3-benzodioxol-5-ylmethyl" substituent, and the "piperonylic acid" part becomes the "1,3-benzodioxole-5-carboxylate" base name.

The structure consists of two 1,3-benzodioxole (B145889) rings connected by an ester linkage. This dual-component structure makes it a symmetrical ester, with the piperonyl moiety present on both sides of the ester group.

Table 1: Chemical Properties and Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate nih.gov |

| CAS Number | 3005-52-5 nih.gov |

| Molecular Formula | C₁₆H₁₂O₆ nih.gov |

| Molecular Weight | 300.26 g/mol nih.gov |

| Synonyms | Benzo[d] nih.govorgsyn.orgdioxol-5-ylmethyl benzo[d] nih.govorgsyn.orgdioxole-5-carboxylate nih.gov |

This table contains interactive data. Please refer to the original source for full interactivity.

Historical Context and Research Evolution of Related Methylenedioxyphenyl Compounds

The methylenedioxyphenyl group, the core structure in this compound, is a common motif in a variety of natural products. ontosight.ai Historically, scientific interest in this class of compounds began with the isolation and study of substances from plant sources. Natural products like safrole from the sassafras tree, piperine (B192125) from black pepper, and myristicin (B1677595) from nutmeg all feature the methylenedioxyphenyl group and have been known for centuries. ontosight.aicureffi.org

The parent acid of the ester, piperonylic acid (also known as 3,4-methylenedioxybenzoic acid), was first prepared through the oxidation of related natural products like piperic acid and safrole in the 19th century. orgsyn.orgdrugfuture.com Early research focused on elucidating the structures of these natural compounds and developing synthetic methods for their derivatives.

In the 20th century, the scope of research on methylenedioxyphenyl compounds broadened significantly. A key discovery was their ability to act as synergists for insecticides. cureffi.org Compounds like piperonyl butoxide were found to inhibit cytochrome P450 enzymes in insects, which are responsible for detoxifying insecticides. cureffi.orgnih.gov This inhibition enhances the potency and duration of the primary insecticide, a principle that remains in use today. cureffi.org This discovery spurred further investigation into the biochemical and toxicological properties of methylenedioxyphenyl compounds, revealing a complex pattern of enzyme inhibition and induction. nih.gov The evolution of this research has led to the synthesis and study of a wide array of derivatives for potential use in pharmaceuticals and agrochemicals. cureffi.orgnih.gov

Significance as a Research Subject in Organic Chemistry and Related Disciplines

The significance of this compound as a research subject stems from the combined properties of its constituent parts: the ester functional group and the two piperonyl (1,3-benzodioxole) moieties. Esters are fundamental functional groups in organic chemistry, and their synthesis and reactivity are central topics of study. organic-chemistry.org Benzoic acid esters, in particular, are common intermediates and target molecules in organic synthesis. organic-chemistry.org

Piperonylic acid itself is a valuable building block in the synthesis of more complex molecules. Researchers have modified its structure to create novel derivatives with significant biological activities, such as antibacterial and insecticidal properties. nih.govresearchgate.net This highlights the importance of the piperonyl scaffold in the development of new agrochemicals and pharmaceuticals. For instance, piperonylic acid derivatives have been investigated for their potential to control crop diseases caused by bacteria. nih.govresearchgate.net

Furthermore, the methylenedioxyphenyl group is recognized as a "privileged scaffold" in medicinal chemistry. Its presence in numerous natural products and synthetic drugs, including tadalafil (B1681874) and paroxetine, underscores its importance. wikipedia.orgcureffi.org The group's ability to modulate metabolic enzymes like cytochrome P450s is a key area of investigation, as this can influence the pharmacokinetic properties of a drug. nih.gov Therefore, the study of compounds like this compound contributes to the broader understanding of structure-activity relationships and the metabolic fate of methylenedioxyphenyl-containing molecules. Its symmetrical nature may also offer unique properties in materials science, for example in the development of liquid crystals or polymers.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c17-16(11-2-4-13-15(6-11)22-9-20-13)18-7-10-1-3-12-14(5-10)21-8-19-12/h1-6H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPTUNHKEQKODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)COC(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345936 | |

| Record name | Piperonylic acid piperonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3005-52-5 | |

| Record name | Piperonylic acid piperonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactions

Established Synthetic Routes for Piperonylic Acid Piperonyl Ester

The synthesis of this compound can be achieved through several established chemical pathways, primarily involving the direct combination of its constituent acid and alcohol precursors or through oxidative processes starting from a common precursor.

The most direct and conventional method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of piperonylic acid (the carboxylic acid precursor) and piperonyl alcohol (the alcohol precursor).

The reaction is typically performed by heating the two precursors in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. The equilibrium of this reversible reaction is driven towards the product, the ester, by removing the water formed as a byproduct, often through azeotropic distillation. Another approach to enhance reactivity is to first convert the piperonylic acid to a more reactive derivative, such as an acid chloride (piperonyl chloride) or an acid anhydride, which then reacts readily with piperonyl alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

| Parameter | Condition | Purpose |

| Reactants | Piperonylic Acid, Piperonyl Alcohol | The carboxylic acid and alcohol building blocks. |

| Catalyst | Concentrated H₂SO₄ or HCl | To protonate the carbonyl oxygen of the acid, increasing its electrophilicity. |

| Temperature | Elevated (Reflux) | To increase the reaction rate. |

| Water Removal | Azeotropic distillation (e.g., with toluene) | To shift the reaction equilibrium towards the ester product. |

An alternative conceptual pathway to this compound involves an oxidative disproportionation reaction starting from a single precursor, piperonal (B3395001). The Tishchenko reaction provides a classic example of such a transformation, where an aldehyde, in the presence of a suitable catalyst, undergoes simultaneous oxidation and reduction to form an ester. wikipedia.orgontosight.ai

In this hypothetical route, two molecules of piperonal would react, with one being oxidized to the piperonylic acid moiety and the other being reduced to the piperonyl alcohol moiety, which then combine to form the final ester product. wikipedia.org This reaction is typically catalyzed by metal alkoxides, such as aluminum ethoxide or sodium benzylate. wikipedia.orgillinois.edu While the standard Tishchenko reaction is well-documented for aldehydes like acetaldehyde (B116499) and benzaldehyde, its specific application to piperonal to yield this compound represents a theoretically sound, though less commonly cited, synthetic strategy. wikipedia.org

Catalysis is central to the efficient synthesis of this compound. Beyond the strong mineral acids used in Fischer esterification, modern catalytic methods offer milder and more selective alternatives.

Enzymatic catalysis, particularly using lipases, has emerged as a powerful tool in "green chemistry" for ester synthesis. nih.govscielo.br Lipases can catalyze the esterification of piperonylic acid and piperonyl alcohol under mild conditions, often in non-aqueous (organic solvent) or solvent-free systems. scielo.brresearchgate.net This approach offers high selectivity and avoids the harsh conditions and side reactions associated with strong acid catalysis. nih.gov Immobilized lipases, such as Candida antarctica Lipase B (CALB), are frequently used to facilitate catalyst recovery and reuse. nih.govnih.gov

| Catalyst Type | Example | Key Advantages |

| Acid Catalyst | H₂SO₄, TsOH | Readily available, low cost. |

| Metal Alkoxide | Al(OEt)₃ | Enables Tishchenko reaction from aldehyde precursor. wikipedia.org |

| Enzyme (Lipase) | Immobilized Candida antarctica Lipase B | High selectivity, mild reaction conditions, environmentally friendly, catalyst is reusable. nih.govnih.gov |

Derivatization and Chemical Transformations of this compound

The chemical reactivity of this compound is dominated by its two principal functional features: the ester linkage and the two methylenedioxy bridges.

The ester bond in this compound is susceptible to hydrolysis, a reaction that cleaves the molecule into its constituent acid and alcohol components. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: When heated with a dilute aqueous acid (e.g., HCl or H₂SO₄), the ester undergoes hydrolysis in a reversible reaction that yields piperonylic acid and piperonyl alcohol. umn.edu To ensure the reaction goes to completion, an excess of water is typically used. umn.edu

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester cleavage is saponification. Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), results in the formation of the sodium salt of the carboxylic acid (sodium piperonylate) and piperonyl alcohol. umn.edu The reaction is considered irreversible because the carboxylate anion formed is resonance-stabilized and shows little affinity for the alcohol. The free piperonylic acid can be regenerated by subsequent acidification of the product mixture.

| Hydrolysis Type | Reagents | Products | Reversibility |

| Acid-Catalyzed | Dilute H₂SO₄ (aq), Heat | Piperonylic Acid + Piperonyl Alcohol | Reversible |

| Base-Catalyzed (Saponification) | NaOH (aq), Heat | Sodium Piperonylate + Piperonyl Alcohol | Irreversible |

The benzo[d] wikipedia.orgontosight.aidioxole group, also known as the methylenedioxy group, is a defining feature of this ester. While generally stable, this group can undergo specific oxidative reactions, most notably cleavage of the methylene (B1212753) bridge.

This reaction is of significant biological and toxicological interest, as it is a key step in the metabolism of many naturally occurring and synthetic compounds containing this moiety. The oxidative cleavage is often mediated by cytochrome P450 (CYP) enzymes. researchgate.net This enzymatic process transforms the methylenedioxy group into a catechol (a 1,2-dihydroxybenzene derivative). In the case of this compound, such a reaction would lead to the formation of protocatechuic acid and protocatechuyl alcohol derivatives. This metabolic activation is crucial as the resulting catechol can be more reactive and susceptible to further conjugation or oxidation. The methylenedioxy group itself is also known to be a mechanism-based inhibitor of certain cytochrome P450 enzymes.

Synthesis of Novel Derivatives from Piperonylic Acid Precursors (e.g., Hydrazones, Sulfonic Acid Esters)

The modification of piperonylic acid's structure can lead to the creation of novel derivatives with enhanced properties. The synthesis of hydrazones and sulfonic acid esters serves as prominent examples of this chemical diversification.

Sulfonic Acid Esters:

A series of novel piperonylic acid derivatives incorporating a sulfonic acid ester moiety have been synthesized, demonstrating notable antibacterial activities. frontiersin.orgnih.gov The general synthetic pathway involves the reaction of a piperonylic acid derivative with a corresponding sulfonyl chloride. For instance, N-(2-hydroxyphenyl)benzo[d] researchgate.netfrontiersin.orgdioxole-5-carboxamide, derived from piperonylic acid, can be reacted with various substituted benzenesulfonyl chlorides in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) (DCM) to yield the desired sulfonic acid esters. researchgate.net

The reaction proceeds by the nucleophilic attack of the hydroxyl group on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the ester linkage. The structures of these synthesized compounds are typically confirmed using spectroscopic methods like 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). nih.govfrontiersin.org

Table 1: Synthesis and Physical Properties of Selected Piperonylic Acid Sulfonic Acid Ester Derivatives. nih.gov

| Compound ID | Derivative Name | Yield (%) | Melting Point (°C) |

| 4a | N-(2-((4-fluorophenyl)sulfonyl)phenyl)benzo[d] researchgate.netfrontiersin.orgdioxole-5-carboxamide | 82 | 133.4–134.7 |

| 4h | 2-(Benzo[d] researchgate.netfrontiersin.orgdioxole-5-carboxamido)phenyl Naphthalene-2-sulfonate | 83 | 145.6–147.1 |

| 4l | 2-(Benzo[d] researchgate.netfrontiersin.orgdioxole-5-carboxamido)phenyl Benzenesulfonate | 86.2 | 140.0–140.9 |

This table is interactive. You can sort and filter the data.

Hydrazones:

Hydrazones are a class of organic compounds characterized by the C=N-NH- functional group and are known for their diverse pharmacological potential. anadolu.edu.trnih.gov The synthesis of hydrazone derivatives from piperonylic acid precursors generally involves the condensation reaction between a piperonyl hydrazide and an appropriate aldehyde or ketone. nih.gov

The first step is the preparation of piperonyl hydrazide (benzo[d] researchgate.netfrontiersin.orgdioxole-5-carbohydrazide) from piperonylic acid, typically via esterification followed by reaction with hydrazine (B178648) hydrate. The resulting piperonyl hydrazide is then reacted with a selected aldehyde or ketone in a suitable solvent, often with an acid catalyst, to form the corresponding hydrazone derivative. The reaction proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the final hydrazone product. nih.govnih.gov

Reaction Mechanisms and Kinetic Studies Relevant to Ester Formation and Transformation

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and for predicting its behavior in various chemical and biological systems.

Ester Formation:

The formation of this compound from piperonylic acid and piperonyl alcohol is a classic example of Fischer-Speier esterification. libretexts.org This acid-catalyzed reaction involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. mdpi.com The alcohol (piperonyl alcohol) then acts as a nucleophile, attacking the activated carbonyl carbon.

Ester Transformation:

Piperonylic acid and its derivatives can undergo various transformations. A notable example is the mechanism-based inactivation of the enzyme trans-cinnamate 4-hydroxylase (C4H) by piperonylic acid. nih.gov This enzyme is a cytochrome P450 monooxygenase, crucial in the phenylpropanoid pathway in plants. nih.gov

Piperonylic acid acts as a potent inactivator of C4H through a process that requires NADPH and is time-dependent and saturable. nih.gov The proposed mechanism involves the enzymatic hydroxylation of piperonylic acid, which leads to the formation of a reactive intermediate. This intermediate then forms a stable, yet reversible, complex with the heme iron of the P450 enzyme. This complex formation effectively inhibits the enzyme's normal catalytic function, thereby altering the metabolic flux through the phenylpropanoid pathway. nih.gov This specific interaction highlights how the structure of piperonylic acid can be recognized by an active site and undergo a transformation that leads to specific biological consequences.

Occurrence, Isolation, and Biogenesis

Natural Abundance of Piperonylic Acid and its Esters in Biological Systems

Piperonylic acid itself has been identified in a variety of plant species. nih.govchemicalbook.com It is recognized as a metabolite in black pepper (Piper nigrum), a plant famous for the pungent compound piperine (B192125). medchemexpress.comresearchgate.net Beyond the Piper genus, piperonylic acid has been isolated from Ocotea pretiosa (Brazilian sassafras), Begonia nantoensis, and Pongamia pinnata. nih.govchemicalbook.comontosight.aiwikipedia.org

While the direct isolation of piperonylic acid piperonyl ester from natural sources is not extensively documented, its precursors are abundant. Safrole, a principal component of sassafras oil from Sassafras albidum and brown camphor (B46023) oil from Ocotea pretiosa, can be oxidized to form piperonylic acid. wikipedia.orgerowid.org Similarly, piperonal (B3395001) (heliotropin), an aldehyde with a characteristic cherry-like aroma found in black pepper, can be oxidized to yield piperonylic acid. nih.govwikipedia.org The natural occurrence of these direct precursors suggests a potential, though unconfirmed, presence of their corresponding esters in these biological systems.

| Plant Species | Family | Relevant Compound(s) | Reference(s) |

| Piper nigrum (Black Pepper) | Piperaceae | Piperonylic Acid, Piperonal, Piperine | medchemexpress.comnih.gov |

| Ocotea pretiosa (Brazilian Sassafras) | Lauraceae | Piperonylic Acid, Safrole | chemicalbook.comwikipedia.orgtinkturenpresse.de |

| Sassafras albidum (Sassafras) | Lauraceae | Safrole (precursor) | wikipedia.orgerowid.org |

| Begonia nantoensis | Begoniaceae | Piperonylic Acid | nih.gov |

| Pongamia pinnata | Fabaceae | Piperonylic Acid | nih.gov |

Isolation Techniques from Plant Extracts and Other Natural Sources

The isolation of piperonylic acid and its precursors from natural sources involves multi-step laboratory procedures. A common route begins with the extraction of compounds from plant material, such as the fruits of Piper nigrum. mitrask.comresearchgate.net

A general workflow for isolation includes:

Extraction : The initial step often involves solvent extraction from ground plant material (e.g., black pepper seeds). Solvents like ethanol (B145695) or glacial acetic acid are used, sometimes with heating under reflux to maximize the extraction of lipophilic compounds like piperine. mitrask.comwisc.edu For volatile precursors like safrole, steam distillation of the root bark or wood is the primary method. wikipedia.org

Purification of Intermediates : The crude extract, often an oleoresin, contains a mixture of compounds. This mixture can be subjected to partitioning between immiscible solvents (liquid-liquid extraction) to separate components based on their polarity. For instance, a chloroform (B151607) extract can be washed with an alkaline solution to remove acidic impurities. mitrask.com

Hydrolysis and Oxidation : Piperine, once isolated, can be chemically converted to other target molecules. Alkaline hydrolysis of piperine yields piperic acid. wikipedia.orgyoutube.com Subsequent oxidative cleavage of piperic acid, or direct oxidation of precursors like piperonal or safrole using an oxidizing agent such as potassium permanganate, yields piperonylic acid. wikipedia.orgwikipedia.orgorgsyn.org

Final Isolation and Purification : The target compound, such as piperonylic acid, is often precipitated from the reaction mixture by adjusting the pH. orgsyn.org Final purification is typically achieved through recrystallization from a suitable solvent (e.g., ethanol/water) to obtain a product with high purity. chemicalbook.com Techniques like column chromatography are also employed for separating complex mixtures. nih.gov

| Step | Technique | Purpose | Target Compound(s) | Reference(s) |

| 1. Initial Extraction | Solvent Extraction (Maceration, Reflux) | Extract oleoresin from plant material | Piperine | mitrask.comresearchgate.netwisc.edu |

| 1. Initial Extraction | Steam Distillation | Extract essential oil from plant material | Safrole | wikipedia.org |

| 2. Separation | Liquid-Liquid Partitioning | Separate compounds based on polarity | Piperine | mitrask.com |

| 3. Chemical Conversion | Alkaline Hydrolysis | Convert piperine to piperic acid | Piperic Acid | youtube.com |

| 3. Chemical Conversion | Oxidation (e.g., with KMnO4) | Convert piperonal or safrole to piperonylic acid | Piperonylic Acid | orgsyn.org |

| 4. Purification | Precipitation & Recrystallization | Isolate and purify the final solid product | Piperonylic Acid | chemicalbook.comorgsyn.org |

Biochemical Pathways Implicated in the Biogenesis of Piperonylic Acid and Related Esters

The biosynthesis of piperonylic acid is rooted in the phenylpropanoid pathway, a major metabolic route in plants that produces a vast array of natural compounds from the amino acid phenylalanine. wikipedia.org

The key steps leading to piperonylic acid are as follows:

Core Phenylpropanoid Pathway : The pathway begins with the conversion of phenylalanine to trans-cinnamic acid , a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org

Formation of the Methylenedioxy Bridge : Following this, a series of enzymatic steps, including hydroxylations, leads to intermediates that can form the characteristic 1,3-benzodioxole (B145889) structure (methylenedioxy bridge). This leads to the formation of molecules like 3,4-methylenedioxycinnamic acid (3,4-MDCA) . nih.govnih.gov

Side-Chain Cleavage to Piperonal : A crucial discovery in Piper nigrum was the identification of piperonal synthase (PnPNS) . This enzyme, a type of hydratase-lyase, catalyzes the cleavage of the side chain from 3,4-MDCA to produce piperonal and acetic acid in a CoA-independent reaction. nih.govnih.govresearchgate.net

Oxidation to Piperonylic Acid : Piperonal, an aldehyde, is then believed to be oxidized by endogenous plant enzymes to form the corresponding carboxylic acid, piperonylic acid . wikipedia.org

Interestingly, piperonylic acid itself can act as a mechanism-based inactivator of trans-cinnamate 4-hydroxylase (C4H), an early and critical enzyme in the general phenylpropanoid pathway. nih.govebi.ac.uknih.govnih.gov This suggests a potential feedback mechanism where piperonylic acid can regulate the metabolic flux through its own biosynthetic pathway.

Advanced Analytical Characterization Techniques

Spectroscopic Approaches for Structure Elucidation and Quantification

Spectroscopic methods are indispensable for probing the molecular structure of piperonylic acid piperonyl ester. They provide insights into the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds. While specific ¹H-NMR and ¹³C-NMR data for this compound is available in spectral databases, detailed assignments from primary literature are not readily found. nih.gov However, based on the known structures of similar piperonyl derivatives, the expected chemical shifts can be inferred. frontiersin.orgrsc.org

For ¹H-NMR, the spectrum would exhibit characteristic signals for the aromatic protons on the two benzodioxole rings, the methylene (B1212753) protons of the piperonyl alcohol moiety, and the methylene protons of the two O-CH₂-O groups. The aromatic protons would appear in the downfield region, typically between 6.5 and 7.5 ppm. The methylene protons of the ester-linked piperonyl group would likely resonate around 5.0-5.5 ppm, while the two methylenedioxy bridge protons would each show a singlet at approximately 6.0 ppm.

In the ¹³C-NMR spectrum, distinct signals would be observed for the carbonyl carbon of the ester group (around 165 ppm), the aromatic carbons, and the methylene carbons. The carbons of the methylenedioxy bridges would have a characteristic resonance around 101-102 ppm.

A comprehensive analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques like HSQC, would allow for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound. rsc.org

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | Carbonyl (C=O) | ~165 |

| O-CH₂-O | ~6.0 | Aromatic C | 108 - 152 |

| Ar-CH₂-O | 5.0 - 5.5 | O-CH₂-O | 101 - 102 |

| Ar-CH₂-O | ~66 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation patterns of molecules. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 300. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides both chromatographic separation and mass spectral data. In experimental GC-MS data for this compound, the molecular ion peak is observed at m/z 300 with a relative intensity of 35.90%. nih.gov The base peak, with 99.99% relative intensity, is found at m/z 135, corresponding to the piperonyl cation (C₈H₇O₂⁺), a stable fragment resulting from the cleavage of the ester bond. Other significant fragments are observed at m/z 150 (11.60%), 136 (11.40%), and 77 (11.30%), which can be attributed to further fragmentation of the molecular structure. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, particularly for compounds that are not easily volatilized. researchgate.net While specific LC-MS fragmentation data for the ester is not detailed in the provided search results, it is a suitable method for its analysis. The choice between GC-MS and LC-MS would depend on the sample matrix and the specific analytical goals. nih.govnih.gov

| m/z | Relative Intensity (%) | Proposed Fragment |

| 300 | 35.90 | [M]⁺ (Molecular Ion) |

| 150 | 11.60 | [C₈H₆O₃]⁺ |

| 136 | 11.40 | [C₈H₈O₂]⁺ |

| 135 | 99.99 | [C₈H₇O₂]⁺ (Piperonyl cation) |

| 77 | 11.30 | [C₆H₅]⁺ |

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. These techniques are valuable for identifying functional groups and can be used for quantitative analysis. mdpi.comresearchgate.net

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a convenient method for analyzing solid and liquid samples. The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretching vibration, typically appearing between 1735 and 1750 cm⁻¹. spectroscopyonline.com Additionally, two distinct C-O stretching bands are expected between 1300 and 1000 cm⁻¹. spectroscopyonline.com For this compound, characteristic peaks for the aromatic C-H and C=C bonds, as well as the C-O-C stretching of the methylenedioxy group, would also be present. blogspot.comresearchgate.net

Raman spectroscopy is a complementary technique to IR spectroscopy. mdpi.com It is particularly useful for analyzing samples in aqueous solutions and can provide information about the carbon skeleton and aromatic rings. mdpi.comresearchgate.net Quantitative analysis of piperonyl esters in complex mixtures, such as cosmetic formulations, has been successfully demonstrated using Raman spectroscopy coupled with multivariate data analysis. mdpi.com

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| C=O (Ester) | 1735 - 1750 | IR, Raman |

| C-O (Ester) | 1300 - 1000 | IR, Raman |

| Aromatic C=C | 1400 - 1600 | IR, Raman |

| Aromatic C-H | 3000 - 3100 | IR, Raman |

| C-O-C (Methylenedioxy) | 1030 - 1040 | IR, Raman |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. americanpharmaceuticalreview.com For this compound, a reversed-phase HPLC method would be suitable. sielc.comnih.gov This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb UV light. The method can be optimized for the specific sample matrix and analytical requirements. americanpharmaceuticalreview.com

Biological and Biochemical Interactions Non Human and in Vitro Studies

Enzymatic Inhibition and Modulatory Activities

Piperonylic acid has been identified as a potent and selective inhibitor of the trans-cinnamate 4-hydroxylase (C4H), a key enzyme in the phenylpropanoid pathway. This enzyme is a member of the CYP73A subfamily of plant cytochrome P450s. Research has shown that piperonylic acid acts as a mechanism-based inactivator of CYP73A1. The inactivation process is time-dependent, requires NADPH, and is saturable, with a reported inactivation constant (K_I) of 17 µM and a maximal rate of inactivation (k_inact) of 0.064 min⁻¹. This inactivation results from the formation of a stable metabolic intermediate complex with the P450 enzyme, which absorbs light at 427 nm. This inhibitory action appears to be selective for the CYP73A P450 subpopulation in plant microsomes.

As a direct inhibitor of C4H (CYP73A1), piperonylic acid significantly modulates the metabolic flux through the plant phenylpropanoid pathway. The phenylpropanoid pathway is crucial for the biosynthesis of numerous compounds essential for plant development and defense, including lignin, flavonoids, and phytoalexins. By inhibiting C4H, the second step in the general phenylpropanoid pathway, piperonylic acid blocks the conversion of trans-cinnamic acid to 4-coumaric acid. In vivo studies on elicited tobacco cell suspensions demonstrated that treatment with piperonylic acid leads to a sharp decrease in 4-coumaric acid levels, accompanied by an accumulation of cinnamic acid. This diversion of metabolic flow has been shown to induce broad-spectrum pest and disease resistance in plants like tomatoes, highlighting its potential application in crop protection.

Tyrosinase: Piperonylic acid exhibits inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Kinetic studies have revealed that it acts as a reversible, mixed-type inhibitor. The inhibition is characterized by a rapid binding process followed by a first-order inactivation. Further analysis indicated that piperonylic acid induces tight-binding inhibition, a process that can be promoted by the presence of the substrate.

Cholinesterases: While direct studies on piperonylic acid are limited, derivatives have been synthesized and evaluated. A series of hydrazones derived from piperonylic acid were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One derivative, N'-[2-Oxo-1-(prop-2-ynyl)indolin-3-ylidene]benzo[d]dioxole-5-carbohydrazide, was identified as a potent AChE inhibitor with an IC₅₀ value of 0.052 µM, exhibiting competitive and reversible inhibition.

Monoamine Oxidases: Derivatives of piperonylic acid have also shown significant inhibitory activity against monoamine oxidases (MAO-A and MAO-B). The aforementioned hydrazones were found to be selective inhibitors of the MAO-B isoform. The derivative N'-[(3E)-5-chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H-1,3-benzodioxole-5-carbohydrazide emerged as a leading MAO-B inhibitor with an IC₅₀ of 0.034 µM and was 50 times more selective for MAO-B over MAO-A. Kinetic analysis confirmed this compound as a competitive and reversible inhibitor of MAO-B.

Antimicrobial Activities

There is no specific data available for the antifungal activity of piperonylic acid piperonyl ester against Colletotrichum gloeosporioides. However, research on other natural compounds has demonstrated effective inhibition of this plant pathogen, which causes anthracnose in crops like peppers. Volatile organic compounds from various plant essential oils and bacteria have been shown to inhibit the conidial germination and mycelial growth of C. gloeosporioides.

While information on this compound is absent, studies on derivatives of piperonylic acid have demonstrated notable antibacterial efficacy. A series of novel piperonylic acid derivatives containing a sulfonic acid ester moiety were synthesized and showed significant activity against Pseudomonas syringae pv. actinidiae (Psa), the causal agent of kiwifruit bacterial canker. One particular compound exhibited excellent antibacterial activity, with inhibition rates of 99% and 85% at concentrations of 100 µg/mL and 50 µg/mL, respectively, surpassing the efficacy of commercial bactericides like thiodiazole-copper and bismerthiazol. The incorporation of the sulfonic acid ester moiety into the piperonylic acid structure was shown to significantly enhance its antibacterial properties.

Insecticidal Activities and Mechanism in Pest Control (e.g., Spodoptera frugiperda)

Piperonylic acid and its derivatives, including esters, have demonstrated notable insecticidal properties against various pests, among them the fall armyworm (Spodoptera frugiperda), a significant agricultural pest. Research into these compounds reveals a multifaceted mechanism of action primarily centered on the inhibition of crucial detoxification enzymes within the insect's system.

Derivatives of piperonylic acid have shown moderate insecticidal activity against Spodoptera frugiperda. frontiersin.orgnih.gov The core of their bioactivity often lies in the presence of a methylenedioxy group, a structural feature known to interfere with insect physiology. nih.gov This functional group is a key component in the mechanism-based inactivation of cytochrome P450 monooxygenases (P450s). nih.gov

P450s are a superfamily of enzymes critical for the detoxification of a wide array of foreign compounds, including insecticides and plant secondary metabolites. nih.govfrontiersin.org In Spodoptera frugiperda, these enzymes are highly expressed in tissues such as the midgut, Malpighian tubules, and fat body, playing a vital role in its ability to feed on diverse host plants. nih.gov The insecticidal action of piperonylic acid derivatives stems from their ability to be metabolized by P450s into a reactive intermediate that then forms a stable, inhibitory complex with the enzyme. nih.gov This inactivation of detoxification pathways renders the insect more susceptible to chemical stressors.

Studies have shown that inhibiting P450s can significantly increase the mortality of S. frugiperda larvae when exposed to other toxic compounds. frontiersin.org This synergistic effect is a hallmark of compounds containing the methylenedioxy bridge, such as that found in piperonylic acid and its esters. While direct data on this compound is limited, the well-documented activity of related amides and derivatives provides strong evidence for its probable mode of action. nih.govresearchgate.net For instance, synthetic amides derived from piperonylic acid have been evaluated for their toxic effects on S. frugiperda larvae, demonstrating significant mortality. nih.govresearchgate.net

The following table summarizes the insecticidal activity of various piperonylic acid derivatives and related compounds on Spodoptera frugiperda, as reported in scientific literature.

| Compound/Extract | Bioassay Type | Observation | Reference |

| Piperonylic acid derivatives containing a sulfonic acid ester moiety | Feeding Bioassay | Moderate insecticidal activity against Spodoptera frugiperda. | frontiersin.orgnih.gov |

| N-[3-(3',4'-methylenedioxyphenyl)-2-(E)-propenoyl]piperidine (a synthetic amide) | Topical Application | LD50 of 1.07 µg/mg larva. | nih.gov |

| Dillapiole (from Piper aduncum essential oil) | Topical Application | LD50 of 0.35 ppm. Strong synergistic effect observed with β-caryophyllene, methyl eugenol, and α-humulene. | nih.gov |

| Extracts from Piper tuberculatum | Feeding Bioassay | Dichloromethane (B109758):Methanol (2:1) extract from mature spikes caused 90% larval mortality at 0.1850 mg/µL after 24 hours. | scielo.org.co |

Environmental Disposition and Biotransformation Pathways

Microbial Degradation Processes of Piperonylic Acid and Analogues

Microorganisms in soil and aquatic environments play a crucial role in the breakdown of piperonylic acid, a primary degradation product of its corresponding ester. Several bacterial species have been identified that can utilize piperonylate as a sole carbon source for growth nih.govnih.gov.

A key step in the microbial catabolism of piperonylic acid is the cleavage of the stable methylenedioxy ring. This biotransformation is essential for further degradation and mineralization of the molecule.

Bacterial Strains: A Pseudomonas species (Ps. PP-2) has been shown to effectively metabolize piperonylate by first cleaving the methylenedioxy ring nih.govnih.gov. More recently, a strain of Rhodococcus ruber isolated from soil was also found to decompose the methylenedioxyphenyl (MDP) group researchgate.netnih.gov.

Enzymatic Mechanisms: The enzymatic system responsible for this cleavage has been investigated. In Rhodococcus ruber, an enzyme named PipA, which shows high specificity for piperonylic acid, was identified. PipA is a methylenetransferase that decomposes the MDP group to form catechols, utilizing tetrahydrofolate as a coenzyme. This enzyme is part of the glycine cleavage T-protein (GcvT) family researchgate.netnih.gov. The cleavage of the methylenedioxy ring is a critical step, as this structure is found in many stable natural products like lignin and various secondary metabolites nih.gov.

Following the initial cleavage of the methylenedioxy ring, the degradation pathway proceeds through the formation of key aromatic intermediates.

Metabolic Pathway: Studies on Pseudomonas sp. have demonstrated a clear metabolic sequence. The evidence suggests that piperonylate is first metabolized to vanillate through the cleavage of the methylenedioxy ring. Subsequently, vanillate undergoes demethylation to form protocatechuate nih.govnih.gov.

Metabolite Identification: Detailed analysis of culture fluids from piperonylate-grown Pseudomonas cells confirmed the presence of vanillate and protocatechuate. Other potential intermediates like isovanillate and p-hydroxybenzoate were not detected in these specific studies, indicating a highly specific metabolic route nih.govnih.gov. Protocatechuate is a well-known intermediate in the degradation pathways of various aromatic compounds and can be further processed by microorganisms researchgate.net.

| Microorganism | Key Enzyme System | Initial Step | Primary Metabolites |

|---|---|---|---|

| Pseudomonas sp. (Ps. PP-2) | Hydrolases/Demehylase | Methylenedioxy ring cleavage | Vanillate, Protocatechuate |

| Rhodococcus ruber | PipA (Methylenetransferase) | Methylenedioxy ring cleavage | Catechols |

Metabolic Pathways in Non-Human Organisms (e.g., Mammalian Metabolism of Related Esters to Piperonylic Acid)

While specific metabolic studies on piperonylic acid piperonyl ester in mammals are not extensively detailed in the available literature, the metabolic fate can be inferred from the well-established biotransformation pathways of similar ester compounds, such as synthetic pyrethroids.

Ester Hydrolysis: The primary metabolic reaction for ester-containing xenobiotics in mammals is hydrolysis of the ester bond nih.govnih.gov. This reaction is primarily mediated by carboxylesterase enzymes, which are abundant in the liver nih.govnih.gov. For this compound, this initial step would cleave the molecule into piperonylic acid and piperonyl alcohol.

Phase I and Phase II Reactions: This ester cleavage is considered a Phase I metabolic reaction. Following hydrolysis, the resulting piperonylic acid and piperonyl alcohol would undergo further Phase I (e.g., oxidation) and Phase II (e.g., conjugation with glucuronic acid, sulfates, or amino acids) reactions to increase their water solubility and facilitate excretion from the body nih.govnih.gov. The methylenedioxyphenyl group itself is known to interact with cytochrome P-450 (CYP) enzymes, which can lead to inhibition and subsequent induction of these enzyme systems researchgate.netnih.gov.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and understanding enzymatic mechanisms.

For piperonylic acid piperonyl ester, docking simulations would be employed to predict its binding affinity and mode of interaction within the active site of various enzymes. The process involves preparing a 3D structure of the ligand (the ester) and the target protein. The algorithm then samples a large number of possible conformations and orientations of the ligand within the enzyme's binding pocket, scoring each based on a force field that approximates the binding energy.

Research on derivatives of piperonylic acid has demonstrated the utility of this approach. For instance, a series of piperonylic acid-derived hydrazones were evaluated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov Molecular docking studies of these derivatives revealed that their inhibitory activity was driven by hydrophobic interactions within the active site of these enzymes. nih.gov Similarly, another study showed that piperonylic acid itself acts as a mechanism-based inactivator of the plant enzyme trans-cinnamate 4-hydroxylase (CYP73A1), forming a complex with the enzyme. researchgate.net

Based on these precedents, a hypothetical docking study of this compound against a target like AChE could yield results indicating key interactions. The two benzodioxole rings would likely engage in hydrophobic and π-π stacking interactions with aromatic residues such as tryptophan and tyrosine in the enzyme's active site. The ester linkage could potentially form hydrogen bonds with appropriate donor or acceptor residues.

A prospective data table from such a study might look as follows:

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Acetylcholinesterase (AChE) | -8.5 | Trp84, Tyr334 | π-π Stacking |

| Phe330 | Hydrophobic | ||

| Ser200 | Hydrogen Bond (with ester carbonyl) | ||

| Monoamine Oxidase B (MAO-B) | -9.2 | Tyr435, Phe343 | π-π Stacking, Hydrophobic |

| Cys172 | Hydrophobic | ||

| Gln206 | Potential Hydrogen Bond |

This table illustrates how docking studies can quantify binding affinity and identify the specific molecular interactions that stabilize the ligand-enzyme complex, guiding further optimization of the molecule for higher potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally determined activity.

While no specific QSAR models for a series including this compound are published, the development of such a model would be a logical step in a research program. To create a QSAR model, a series of related ester compounds would be synthesized and their biological activity (e.g., IC₅₀ values for enzyme inhibition) would be measured. Then, a wide range of molecular descriptors for each compound would be calculated.

Relevant descriptors might include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Hydrophobic descriptors: LogP (partition coefficient).

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to generate an equation that predicts activity based on these descriptors. Such an equation might take the form:

log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(Dipole Moment) + ...

The predictive power of the QSAR model would allow researchers to estimate the biological activity of new, unsynthesized derivatives of this compound, prioritizing the synthesis of the most promising candidates.

Conformational Analysis and Energy Minimization Studies

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This compound possesses several rotatable bonds, particularly around the ester linkage and the methylene (B1212753) bridges of the benzodioxole rings, leading to a flexible structure.

Energy minimization studies, using molecular mechanics or quantum mechanics methods, would be performed to find the lowest energy conformer. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into an enzyme's active site. The study would involve systematically rotating the key dihedral angles and calculating the potential energy at each step to map out the potential energy surface.

The benzodioxole ring itself is not perfectly planar. Theoretical investigations on related compounds like piperonylic acid and piperonyl alcohol have shown that the five-membered dioxole ring is puckered. nih.govresearchgate.net This nonplanarity is attributed to an anomeric effect, involving interaction between the p-orbitals of one oxygen atom and the σ* anti-bonding orbital of the adjacent C-O bond. nih.govresearchgate.net A conformational analysis of this compound would likely reveal a similar puckering in both of its benzodioxole moieties.

A representative data table for a conformational analysis could summarize the relative energies of different conformers:

| Conformer | Dihedral Angle (C-O-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | ~180° (trans) | 0.00 | 75.2 |

| 2 (Local Minimum) | ~0° (cis) | 1.50 | 8.5 |

| 3 (Gauche) | ~60° | 2.50 | 2.1 |

This data would indicate the most likely shape of the molecule in solution, providing a basis for understanding its interactions and reactivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. These calculations can predict molecular orbital energies, charge distributions, and reactivity indices.

For this compound, DFT calculations could be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, mapping the electrostatic potential onto the molecule's surface would reveal regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the oxygen atoms of the ester group and the benzodioxole rings would be expected to be electron-rich, making them susceptible to interaction with electrophiles or hydrogen bond donors. The carbonyl carbon of the ester group would be electron-poor and a likely site for nucleophilic attack.

A study on piperonylic acid and piperonyl alcohol used DFT with the B3LYP functional to obtain their most stable geometries and calculate their enthalpies of formation. nih.govresearchgate.net A similar approach for the ester would provide valuable electronic data.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 Debye |

| Mulliken Charge on Carbonyl Carbon | +0.45 e |

| Mulliken Charge on Carbonyl Oxygen | -0.52 e |

These theoretical values are fundamental to understanding the molecule's reactivity in chemical and biological systems.

Thermodynamic Investigations of Compound Stability and Reaction Energetics

Thermodynamic investigations, often combining experimental calorimetry with theoretical calculations, determine the stability of a compound and the energy changes associated with its reactions. The standard enthalpy of formation (ΔfH°) is a key measure of a molecule's intrinsic stability.

A combined experimental and theoretical study on piperonylic acid and piperonyl alcohol successfully determined their gaseous-phase standard molar enthalpies of formation. nih.gov For piperonylic acid, the value was found to be -528.9 ± 2.6 kJ mol⁻¹, and for piperonyl alcohol, it was -329.0 ± 2.0 kJ mol⁻¹. nih.gov

While the experimental value for this compound is not available, it could be estimated using computational methods. Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, can be used in conjunction with quantum chemical calculations to obtain a reliable theoretical estimate of the enthalpy of formation. For example, the enthalpy of the following reaction could be calculated:

Piperonylic acid + Piperonyl alcohol → this compound + H₂O

Knowing the accurate experimental enthalpies of formation for the reactants and water, the enthalpy of formation for the ester product can be derived with high confidence.

A summary of thermodynamic data, both from related literature and hypothetical calculations for the ester, is presented below:

| Compound | State | Standard Molar Enthalpy of Formation (ΔfH°₂₉₈) (kJ mol⁻¹) | Method | Reference |

| Piperonylic Acid | gas | -528.9 ± 2.6 | Experimental/Theoretical | nih.gov |

| Piperonyl Alcohol | gas | -329.0 ± 2.0 | Experimental/Theoretical | nih.gov |

| This compound | gas | -685.3 (estimated) | Theoretical (Isodesmic Reaction) | - |

These thermodynamic parameters are essential for understanding the stability of this compound and the energetics of its formation and potential degradation pathways.

Advanced Applications in Chemical Science and Technology

A Versatile Scaffold: The Role of Piperonylic Acid Piperonyl Ester as a Building Block in Complex Organic Synthesis

This compound, with its distinct molecular architecture featuring two benzodioxole rings linked by an ester functional group, serves as a valuable starting material and intermediate in the synthesis of more complex organic compounds. The inherent reactivity of the ester linkage, coupled with the potential for electrophilic substitution on the aromatic rings, provides chemists with a versatile platform for molecular elaboration.

The ester can be hydrolyzed to yield piperonylic acid and piperonyl alcohol, both of which are important precursors in their own right. Piperonylic acid, for instance, can be converted into its acid chloride, which readily participates in acylation reactions to form amides and other esters. These derivatives are foundational in the synthesis of various heterocyclic compounds and pharmacologically active molecules. While direct utilization of this compound as a singular building block in multi-step total synthesis is not extensively documented in publicly available research, its constituent parts, obtainable through its cleavage, are well-established synthons in organic chemistry.

The synthesis of various derivatives from piperonylic acid highlights its utility. For example, a series of novel piperonylic acid derivatives containing a sulfonic acid ester moiety have been synthesized, demonstrating the adaptability of the piperonylic acid backbone for creating new chemical entities with specific functionalities. researchgate.netnih.govresearchgate.netnih.gov

Greener Pastures: The Development of Agrochemicals from Piperonyl Derivatives

The search for novel and effective agrochemicals with favorable environmental profiles has led researchers to explore the potential of natural product derivatives. Compounds derived from piperonylic acid have shown promise in this area, exhibiting both bactericidal and insecticidal properties.

Research into a series of novel piperonylic acid derivatives containing a sulfonic acid ester moiety has demonstrated significant antibacterial activities against various plant pathogens. researchgate.netnih.govresearchgate.netnih.gov For instance, certain synthesized compounds displayed excellent inhibitory action against Pseudomonas syringae pv. Actinidiae (Psa), a bacterium responsible for kiwifruit canker, with efficacy surpassing that of some commercial bactericides. researchgate.netnih.gov Furthermore, some of these derivatives also exhibited moderate insecticidal activity against the fall armyworm, Spodoptera frugiperda, a significant agricultural pest. researchgate.netnih.govresearchgate.net

While direct studies on the agrochemical properties of this compound are not widely reported, the demonstrated bioactivity of its derivatives suggests that this ester could serve as a valuable precursor or lead compound in the development of new agrochemicals. The presence of the benzodioxole moiety is of particular interest, as this functional group is found in piperonyl butoxide (PBO), a well-known synergist used in many insecticide formulations to enhance their potency. wikipedia.org The potential nematicidal activity of piperonyl compounds is another area of interest, with some studies indicating the effectiveness of related compounds against root-knot nematodes. icar.org.inmdpi.com

Table 1: Antibacterial Activity of Selected Piperonylic Acid Derivatives

| Compound | Target Bacterium | Inhibition Rate (%) at 100 µg/mL |

| Derivative 4l | Pseudomonas syringae pv. Actinidiae | 99 |

| Derivative 4o | Pseudomonas syringae pv. Actinidiae | 99 |

| Derivative 4v | Pseudomonas syringae pv. Actinidiae | 99 |

| Piperonylic Acid | Pseudomonas syringae pv. Actinidiae | 59 |

| Thiodiazole-copper | Pseudomonas syringae pv. Actinidiae | 84 |

| Bismerthiazol | Pseudomonas syringae pv. Actinidiae | 96 |

Data sourced from a study on novel piperonylic acid derivatives. nih.gov

The Scent of Innovation: An Intermediate in the Production of Synthetic Fragrances and Flavorings

The pleasant and often complex aromas of fragrances and flavorings are frequently attributed to the presence of ester compounds. Piperonyl esters, in general, are known for their sweet, floral, and fruity notes, making them valuable components in the perfumery and food industries.

While specific details on the aroma profile of this compound are not extensively documented in scientific literature, the general characteristics of piperonyl compounds suggest its potential as a fragrance ingredient or as an intermediate in the synthesis of other aromatic compounds. For example, piperonyl acetate (B1210297) is a known fragrance ingredient with a sweet, floral, and fruity aroma, often described as cherry-like. nih.gov Research on the aroma intensity of various piperonyl esters has been conducted, indicating the importance of this class of compounds in creating specific scent profiles. researchgate.net

The synthesis of piperonal (B3395001), a key fragrance compound with a heliotrope-like scent, can be achieved through the oxidation of piperonyl alcohol, which can be derived from the hydrolysis of this compound. nih.gov This positions the ester as a potential precursor in the fragrance production chain. The versatility of esters in creating a wide array of scents, from fruity to floral and woody, underscores the potential for this compound and its derivatives in this industry. mdpi.comresearchgate.net

Material Advancements: Potential Applications in Materials Science

The unique chemical structure of piperonyl compounds, particularly their response to ultraviolet (UV) light, has opened up avenues for their application in materials science. The development of novel polymers and adhesives with tunable properties is an area of active research.

A significant finding in this field is the use of piperonyl methacrylate, a derivative of piperonyl alcohol, in the creation of UV-tunable biobased pressure-sensitive adhesives. The incorporation of the piperonyl moiety into the polymer backbone allows for photocrosslinking upon exposure to UV radiation, leading to materials with enhanced mechanical properties. This process is of great interest for creating "smart" materials whose properties can be altered on demand.

While direct applications of this compound in materials science have not been extensively reported, its structure suggests potential in this area. The two benzodioxole rings could impart desirable properties such as thermal stability and refractive index modification to polymers. Furthermore, the ester linkage could be a site for controlled degradation, leading to the development of biodegradable or recyclable materials. The general principle of using esters as monomers in the synthesis of polyesters and polyacrylates is a well-established concept in polymer chemistry, suggesting a potential pathway for the utilization of this compound or its derivatives. guidechem.com

Sensing the Future: Exploration in Chemical Sensor Development

The development of sensitive and selective chemical sensors is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. The unique electronic and chemical properties of certain organic molecules can be harnessed to create the active components of these sensors.

While there is no direct research available on the use of this compound in chemical sensor development, related compounds have shown promise. For instance, piperonyl butoxide has been the subject of electrochemical studies, where its oxidation at a glassy carbon electrode was investigated for the purpose of its determination in insecticide formulations. nih.gov This indicates that the piperonyl moiety can be electrochemically active, a key property for the development of electrochemical sensors.

Furthermore, the functionalization of electrodes with organic molecules is a common strategy for creating selective sensors. It is conceivable that this compound or its derivatives could be used to modify electrode surfaces, creating a recognition layer for specific analytes. The benzodioxole rings could interact with target molecules through various mechanisms, including hydrophobic or π-π stacking interactions, leading to a detectable signal. The broader field of using functionalized materials, such as composites of amino-functionalized graphene oxide and polypyrrole, for the electrochemical detection of ions, provides a framework for how piperonyl-containing compounds could be integrated into sensor design. mdpi.com

An exploration of the chemical compound this compound reveals a landscape ripe with potential for future scientific inquiry. While direct research on this specific ester is not extensively documented, its constituent moieties—piperonylic acid and piperonyl alcohol—are well-known for their diverse chemical and biological properties. This article delineates key future research directions and unexplored avenues, focusing on novel synthesis, biological mechanisms, advanced characterization, computational discovery, and green applications, structured to guide future investigations into this promising molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.